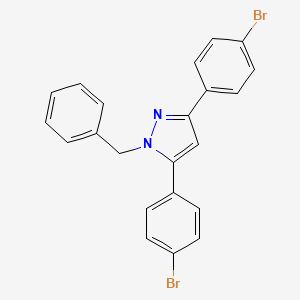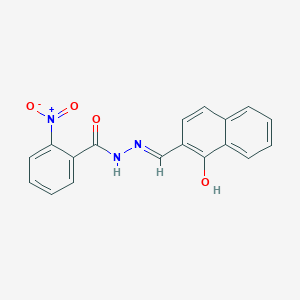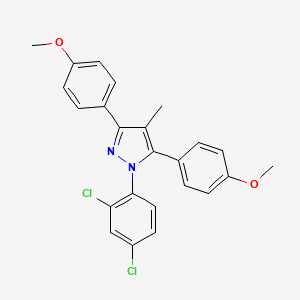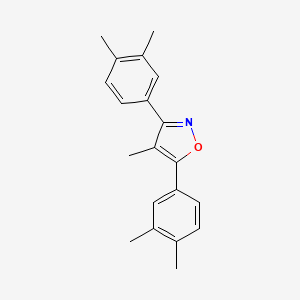
1-benzyl-3,5-bis(4-bromophenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-3,5-bis(4-bromophenyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with benzyl and bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3,5-bis(4-bromophenyl)-1H-pyrazole typically involves the condensation of 1-benzyl-4-piperidinone with aromatic aldehydes, followed by further reactions to introduce the bromophenyl groups . The reaction conditions often include the use of acetic acid as a solvent and a catalyst to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3,5-bis(4-bromophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atoms.
Scientific Research Applications
1-benzyl-3,5-bis(4-bromophenyl)-1H-pyrazole has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its biological activity, including potential antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 1-benzyl-3,5-bis(4-bromophenyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it may inhibit or activate specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-3,5-bis(4-chlorophenyl)-1H-pyrazole
- 1-benzyl-3,5-bis(4-fluorophenyl)-1H-pyrazole
- 1-benzyl-3,5-bis(4-methylphenyl)-1H-pyrazole
Uniqueness
1-benzyl-3,5-bis(4-bromophenyl)-1H-pyrazole is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, or methyl analogs. The bromine atoms can participate in specific interactions, such as halogen bonding, which can be advantageous in certain applications.
Properties
Molecular Formula |
C22H16Br2N2 |
|---|---|
Molecular Weight |
468.2 g/mol |
IUPAC Name |
1-benzyl-3,5-bis(4-bromophenyl)pyrazole |
InChI |
InChI=1S/C22H16Br2N2/c23-19-10-6-17(7-11-19)21-14-22(18-8-12-20(24)13-9-18)26(25-21)15-16-4-2-1-3-5-16/h1-14H,15H2 |
InChI Key |
MCQJXXMYRPGNEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-cyclopropyl-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926933.png)

![N-[1-ethyl-5-(morpholin-4-ylcarbonyl)-1H-pyrazol-4-yl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10926951.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10926959.png)
![N-(2,6-dimethylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10926969.png)
![1-benzyl-N-[4-(cyanomethyl)phenyl]-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926974.png)
![2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B10926982.png)
![Ethyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B10926984.png)
![2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B10926990.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10927002.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10927006.png)


